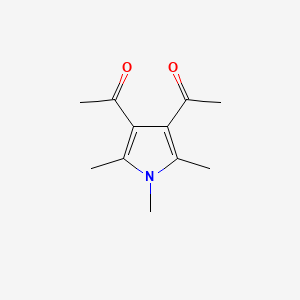![molecular formula C9H12Cl2N4O2 B11508634 Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B11508634.png)
Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of butyl and aminoacetate groups attached to the triazine ring, along with two chlorine atoms at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with butyl aminoacetate. The reaction is carried out in the presence of a suitable solvent, such as dioxane or water, and a base like sodium carbonate. The reaction mixture is heated to a temperature range of 70-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from substitution reactions include various substituted triazine derivatives, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted triazine .
Scientific Research Applications
Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit certain enzymes or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-yl derivatives: These compounds share the triazine core and chlorine substituents but differ in the attached functional groups.
Amino-substituted triazines: These compounds have amino groups attached to the triazine ring, similar to Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate.
Uniqueness
This compound is unique due to the presence of both butyl and aminoacetate groups, which confer specific chemical and biological properties. Its ability to undergo various substitution reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12Cl2N4O2 |
|---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H12Cl2N4O2/c1-2-3-4-17-6(16)5-12-9-14-7(10)13-8(11)15-9/h2-5H2,1H3,(H,12,13,14,15) |
InChI Key |
RTPYTLKHGDPVRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CNC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine](/img/structure/B11508555.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11508563.png)
![2-(4-Fluoro-phenyl)-4-[(2-morpholin-4-yl-ethylamino)-methylene]-5-propyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11508569.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11508576.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11508579.png)



![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11508611.png)
![3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11508617.png)

![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1-phenylethyl)acetamide](/img/structure/B11508645.png)
![3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B11508649.png)

